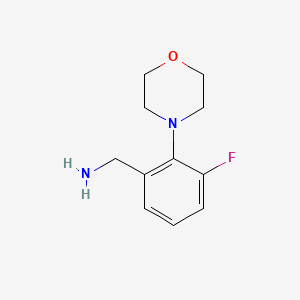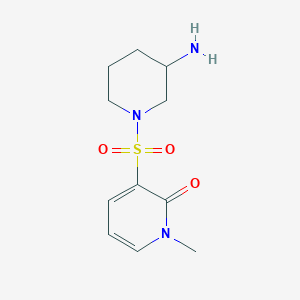
2-(5-phenyl-1H-imidazol-2-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-phenyl-1H-imidazol-2-yl)propan-2-amine is a compound that belongs to the imidazole family, which is known for its diverse biological and chemical properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a phenyl group attached to the imidazole ring, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-phenyl-1H-imidazol-2-yl)propan-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aldehyde with an amine in the presence of a catalyst. For instance, the condensation of benzaldehyde with glycine followed by cyclization can yield the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nickel or palladium may be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2-(5-phenyl-1H-imidazol-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
2-(5-phenyl-1H-imidazol-2-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(5-phenyl-1H-imidazol-2-yl)propan-2-amine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: The parent compound of the imidazole family.
2-phenylimidazole: Lacks the propan-2-amine group but shares the phenyl-imidazole core.
2-(4,5-dihydro-1H-imidazol-2-yl)phenol: Contains a hydroxyl group instead of the amine.
Uniqueness
2-(5-phenyl-1H-imidazol-2-yl)propan-2-amine is unique due to the presence of both the phenyl group and the propan-2-amine moiety. This combination can enhance its chemical reactivity and biological activity compared to other imidazole derivatives .
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-(5-phenyl-1H-imidazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C12H15N3/c1-12(2,13)11-14-8-10(15-11)9-6-4-3-5-7-9/h3-8H,13H2,1-2H3,(H,14,15) |
InChI Key |
PCWRXBYSADPRLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(N1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


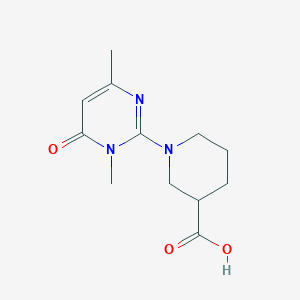
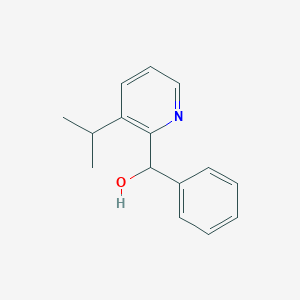


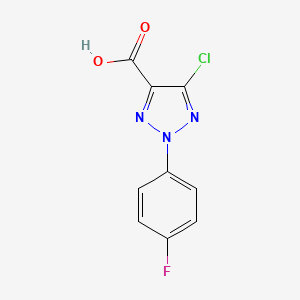

![3-Amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11785626.png)



![3-Methyl-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11785657.png)
